

Caflanone ABL-2 kinase inhibition mechanism

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Compound Focus: Caflanone

CAS No.: 199167-23-2

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Caflanone Bioactivity Profile

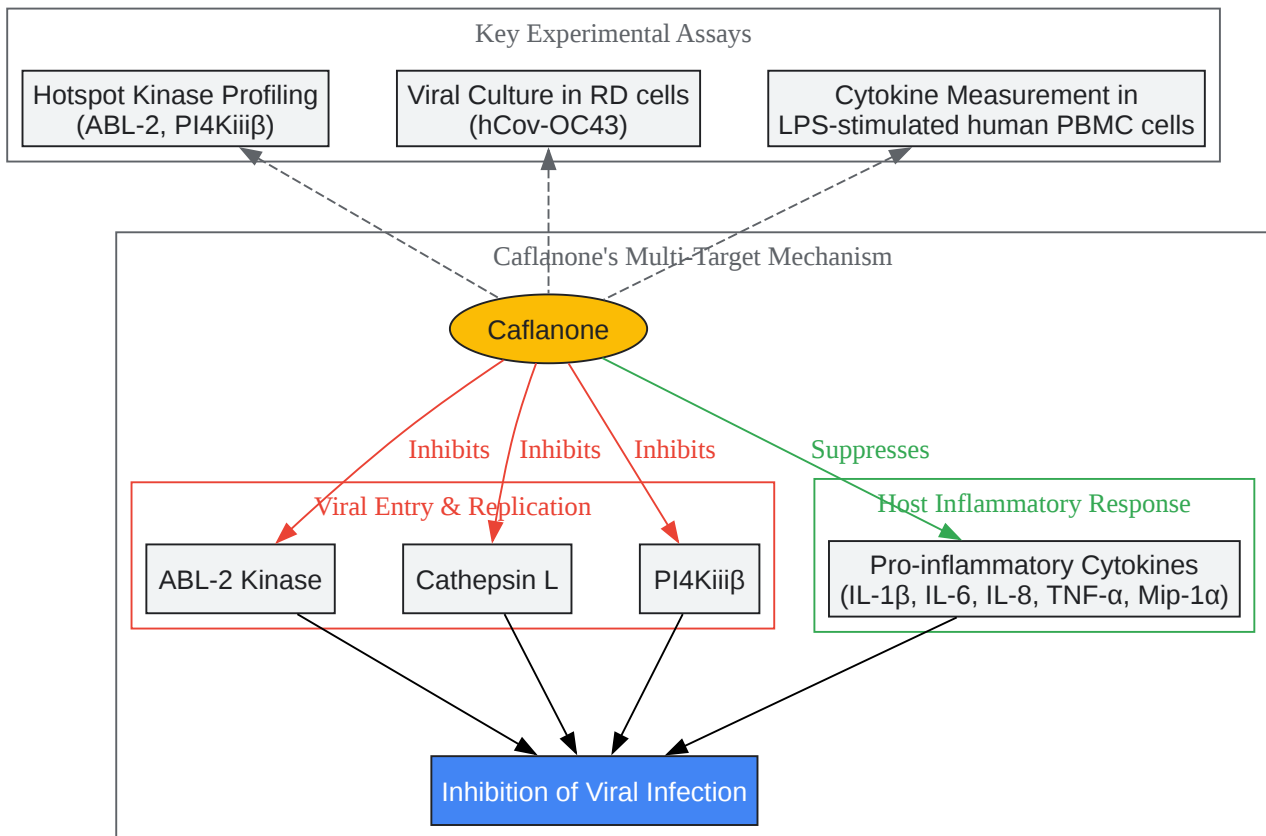
Target / Bioactivity	Assay Type	EC ₅₀ / IC ₅₀ (μM)
ABL-2	Hotspot kinase profiling assay	0.27 [1]
hCov-OC43 beta coronavirus	Culture in RD cells	0.42 [1]
PI4Kiiiβ	Hotspot kinase profiling assay	0.136 [1]
Cathepsin L	Not specified	3.28 [1]
TNF-α cytokine inhibition	LPS-stimulated human PBMC cells	8.7 [1]
IL-6 cytokine inhibition	LPS-stimulated human PBMC cells	9.1 [1]

Caflanone's Mechanism of Action and Experimental Evidence

Caflanone's inhibitory action is part of a broader, multi-modal mechanism that targets both viral entry and the host's inflammatory response.

- **Multi-Target Viral Entry Inhibition:** Beyond ABL-2, **caflanone** simultaneously inhibits other critical host factors that the virus uses for entry. It targets **cathepsin L** (a host protease that processes viral spike proteins) and **PI4Kiiiβ** (a kinase essential for forming viral replication organelles) [1]. By pleiotropically inhibiting these factors, **caflanone** disrupts multiple steps of the early viral infection process [2].
- **Anti-inflammatory Effects:** **Caflanone** also exhibits potent anti-inflammatory activity by significantly reducing the levels of key pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, Mip-1α, TNF-α) that can contribute to severe disease pathology, as observed in COVID-19 [1] [2].

The following diagram illustrates this multi-target mechanism and the experimental workflow used for its validation:



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Caflanone's multi-target mechanism and key validation assays.

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here are the core methodologies cited in the studies.

Kinase Inhibition Profiling (for ABL-2, PI4Kiiiβ)

- **Assay Type:** **Hotspot kinase profiling assay** was used to determine the half-maximal inhibitory concentration (IC₅₀) of **caflanone** against ABL-2 and other kinases [1].
- **Key Output:** Measurement of kinase activity in the presence of varying concentrations of **caflanone** to generate dose-response curves and calculate IC₅₀ values.

Antiviral Activity Assay (for hCov-OC43)

- **Cell Line:** The hCov-OC43 beta-coronavirus was cultured in **RD (Rhabdomyosarcoma) cells** [1].
- **Key Output:** The half-maximal effective concentration (EC₅₀) was calculated, which represents the concentration of **caflanone** required to reduce viral replication or cytopathic effect by 50%.

Anti-inflammatory Cytokine Inhibition

- **Cell System:** **Human Peripheral Blood Mononuclear Cells (PBMC)** were isolated and stimulated with **Lipopolysaccharide (LPS)** to induce a pro-inflammatory state [1].
- **Key Output:** Levels of cytokines (IL-1β, IL-6, IL-8, Mip-1α, TNF-α) in the cell culture supernatant were measured, typically via ELISA or multiplex immunoassays, after treatment with **caflanone**. The IC₅₀ values represent the concentration needed to reduce cytokine production by 50%.

Research Context and Future Directions

- **Overcoming Bioavailability Challenges:** A recognized limitation of flavonoids like **caflanone** is their poor bioavailability. Research suggests using **smart nanoparticle drug delivery systems** (e.g., nanoparticle drones) could enhance targeted delivery to disease sites, improve therapeutic efficacy, and overcome this barrier [1].
- **The Broader Promise of Flavonoids:** **Caflanone** is part of a growing class of flavonoid-inspired phytomedicines being investigated for antiviral purposes. Their potential for **"promiscuous" binding** to multiple viral and host targets makes them attractive for combating complex pathogens [2] [3].

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References

1. Potential of Flavonoid-Inspired Phytomedicines against ... [pmc.ncbi.nlm.nih.gov]

2. Polyphenolic promiscuity, inflammation-coupled selectivity [pmc.ncbi.nlm.nih.gov]

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